molecular formula C8H12O5 B14612979 2-(Acetyloxy)ethyl 2-oxobutanoate CAS No. 57561-36-1

2-(Acetyloxy)ethyl 2-oxobutanoate

Cat. No.: B14612979
CAS No.: 57561-36-1
M. Wt: 188.18 g/mol
InChI Key: DXFLAWSKQZLWOZ-UHFFFAOYSA-N
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Description

2-(Acetyloxy)ethyl 2-oxobutanoate is an organic compound with the molecular formula C8H12O5. It is an ester derivative of butanoic acid and is characterized by the presence of both an acetyloxy group and an oxo group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)ethyl 2-oxobutanoate typically involves the esterification of 2-oxobutanoic acid with 2-(acetyloxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)ethyl 2-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-oxobutanoic acid and 2-(acetyloxy)ethanol.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

    Hydrolysis: 2-oxobutanoic acid and 2-(acetyloxy)ethanol.

    Reduction: 2-(Hydroxy)ethyl 2-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetyloxy)ethyl 2-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)ethyl 2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 2-oxobutanoic acid and 2-(acetyloxy)ethanol, which may then participate in various biochemical processes. The oxo group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

2-(Acetyloxy)ethyl 2-oxobutanoate can be compared with other similar compounds such as:

    Ethyl 2-oxobutanoate: Similar in structure but lacks the acetyloxy group, making it less reactive in certain substitution reactions.

    Ethyl acetoacetate: Contains a similar oxo group but has different ester and alkyl groups, leading to variations in reactivity and applications.

    Diethyl malonate: Another ester with two ester groups, used in different synthetic applications due to its unique reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

57561-36-1

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

2-acetyloxyethyl 2-oxobutanoate

InChI

InChI=1S/C8H12O5/c1-3-7(10)8(11)13-5-4-12-6(2)9/h3-5H2,1-2H3

InChI Key

DXFLAWSKQZLWOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)OCCOC(=O)C

Origin of Product

United States

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